molecular formula C29H30N6O2S B2749154 N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893275-46-2

N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2749154
M. Wt: 526.66
InChI Key: AHHPNNHFTAYGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C29H30N6O2S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine' involves the reaction of a benzylpiperidine derivative with a sulfonyl triazole derivative, followed by a cyclization reaction to form the quinazoline ring system.

Starting Materials
4-benzylpiperidine, 3,4-dimethylbenzenesulfonyl chloride, sodium azide, copper(I) iodide, sodium ascorbate, 2-aminobenzonitrile

Reaction
Step 1: Synthesis of N-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenylsulfonyl)prop-2-enamide by reacting 4-benzylpiperidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide., Step 2: Synthesis of N-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenylsulfonyl)-1H-1,2,3-triazole by reacting N-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenylsulfonyl)prop-2-enamide with sodium azide in the presence of copper(I) iodide and sodium ascorbate., Step 3: Synthesis of N-(1-benzylpiperidin-4-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine by reacting N-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenylsulfonyl)-1H-1,2,3-triazole with 2-aminobenzonitrile in the presence of acetic acid and triethylamine, followed by cyclization with sodium methoxide.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2S/c1-20-12-13-24(18-21(20)2)38(36,37)29-28-31-27(25-10-6-7-11-26(25)35(28)33-32-29)30-23-14-16-34(17-15-23)19-22-8-4-3-5-9-22/h3-13,18,23H,14-17,19H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHPNNHFTAYGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCN(CC5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N-[3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidin-4-amine

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